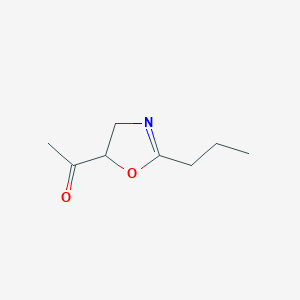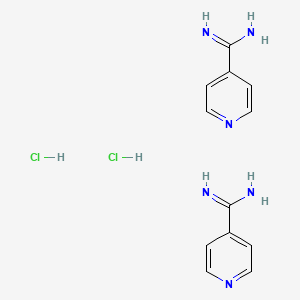
4-AmidinopyridiniumHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amidinopyridinium hydrochloride is an organic compound with the chemical formula C6H7N3 · HCl. It is a white crystalline solid that is soluble in water and exhibits weakly alkaline properties . This compound is widely used in biomedical research, particularly in the study of angiotensin-converting enzyme inhibitors .
準備方法
4-Amidinopyridinium hydrochloride can be synthesized by reacting 4-amidinopyridine with hydrochloric acid . The specific reaction conditions and operation steps depend on the synthesis scheme. Industrial production methods often involve the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, followed by neutralization and extraction processes .
化学反応の分析
4-Amidinopyridinium hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitropyridine-N-oxide.
Reduction: Reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-amidinopyridine.
Substitution: It can participate in substitution reactions to form derivatives such as 4-acetylaminopyridine.
Common reagents used in these reactions include iron, hydrochloric acid, and acetic acid. The major products formed from these reactions are 4-amidinopyridine and its derivatives .
科学的研究の応用
4-Amidinopyridinium hydrochloride is extensively used in scientific research due to its ability to inhibit angiotensin-converting enzyme. This makes it valuable in the study of cardiovascular diseases and hypertension . Additionally, it is used as a chemical dye for staining tissue sections and as a pharmaceutical intermediate in the synthesis of other compounds . In medicinal chemistry, derivatives of 4-amidinopyridine have shown potential as antiamnesic and cognition-enhancing drugs .
作用機序
The mechanism of action of 4-amidinopyridinium hydrochloride involves the inhibition of voltage-gated potassium channels. This prolongs cell membrane depolarization and action potential, leading to increased acetylcholine release at the neuromuscular junction . This mechanism is particularly relevant in the treatment of neurological disorders such as Lambert-Eaton myasthenic syndrome .
類似化合物との比較
4-Amidinopyridinium hydrochloride can be compared with similar compounds such as 4-aminopyridine, 2,4-diaminopyridine, and 3,4-diaminopyridine. These compounds share similar structural features but differ in their specific applications and potency. For example, 4-aminopyridine is used as a research tool in characterizing potassium channels and as a drug for managing multiple sclerosis symptoms . 2,4-diaminopyridine and 3,4-diaminopyridine are more potent in counteracting the effects of neuromuscular blockers .
Conclusion
4-Amidinopyridinium hydrochloride is a versatile compound with significant applications in biomedical research, medicinal chemistry, and industrial processes. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of various diseases.
特性
分子式 |
C12H16Cl2N6 |
|---|---|
分子量 |
315.20 g/mol |
IUPAC名 |
pyridine-4-carboximidamide;dihydrochloride |
InChI |
InChI=1S/2C6H7N3.2ClH/c2*7-6(8)5-1-3-9-4-2-5;;/h2*1-4H,(H3,7,8);2*1H |
InChIキー |
YXRVCYDHRUUPFU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=N)N.C1=CN=CC=C1C(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)

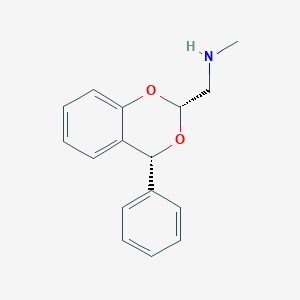
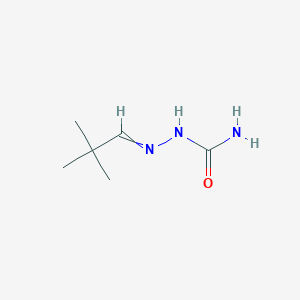
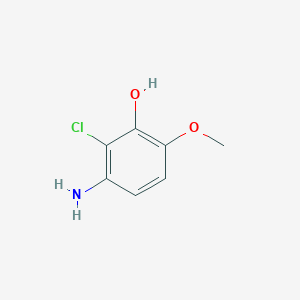

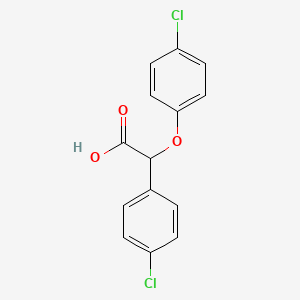
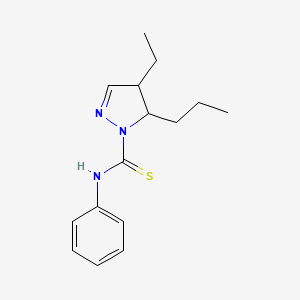
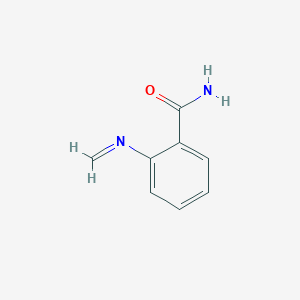

![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)

